4-(6-Fluoropyridin-2-yl)morpholine

Description

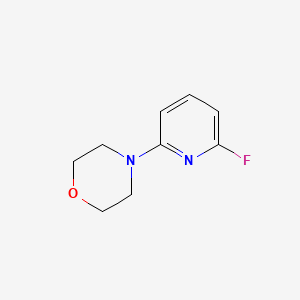

Structure

3D Structure

Properties

IUPAC Name |

4-(6-fluoropyridin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYSEIYJGDBXMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Determining the Aqueous Solubility of 4-(6-Fluoropyridin-2-yl)morpholine for Drug Discovery and Development

Abstract

Aqueous solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, efficacy, and formulation.[1][2] This guide provides a comprehensive technical overview of the methodologies for determining the aqueous solubility of 4-(6-Fluoropyridin-2-yl)morpholine, a heterocyclic compound with potential pharmacological interest.[3][4] While specific experimental solubility data for this compound is not publicly available, this document serves as a detailed procedural roadmap for researchers. It outlines the principles and practical execution of both kinetic and thermodynamic solubility assays, enabling scientists to generate reliable and reproducible data. The guide emphasizes the rationale behind experimental choices, data interpretation, and the importance of these measurements in the broader context of pharmaceutical research.

Introduction: The Imperative of Solubility in Preclinical Research

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount determinant of a compound's ultimate success.[1] Poor solubility can lead to a cascade of complications, including unreliable results in in vitro assays, diminished oral bioavailability, and significant hurdles in formulation development.[5][6] Therefore, the early and accurate assessment of a compound's solubility profile is not merely a routine measurement but a strategic necessity.

4-(6-Fluoropyridin-2-yl)morpholine, a molecule incorporating both a fluoropyridine and a morpholine moiety, represents a class of compounds frequently explored in medicinal chemistry. The morpholine ring, a versatile heterocyclic amine, is a common feature in numerous approved drugs and is often introduced to modulate physicochemical properties such as solubility and metabolic stability.[3][4][7] The fluorination of the pyridine ring can further influence properties like pKa and lipophilicity, which in turn affect solubility.

This guide will provide researchers with the necessary theoretical framework and detailed experimental protocols to accurately determine the aqueous solubility of 4-(6-Fluoropyridin-2-yl)morpholine. We will delve into the two primary types of solubility measurements employed in the pharmaceutical industry: kinetic and thermodynamic solubility.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing appropriate experiments and correctly interpreting the resulting data.[2][8]

-

Kinetic Solubility: This is a high-throughput screening method typically used in the early stages of drug discovery.[2][5] It measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution (usually dimethyl sulfoxide, DMSO) into an aqueous buffer.[1][5][8] The incubation times are short, and the system may not reach true equilibrium.[8] While it can sometimes overestimate the true solubility due to the formation of supersaturated solutions, it is an invaluable tool for the rapid assessment and ranking of large numbers of compounds.[9]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this measurement reflects the true saturation concentration of a compound in a solvent at equilibrium.[6][10] It is determined by incubating an excess of the solid compound with the aqueous buffer for an extended period (typically 24 hours or more) to ensure that a true equilibrium between the solid and solution phases is achieved.[5][9] Thermodynamic solubility is a more accurate and definitive measure, critical for lead optimization, preformulation studies, and regulatory submissions.[2][5]

The choice between assessing kinetic or thermodynamic solubility is dictated by the stage of the drug discovery process and the specific scientific question being addressed.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of 4-(6-Fluoropyridin-2-yl)morpholine.

Kinetic Solubility Assay

This high-throughput assay is ideal for the initial screening of 4-(6-Fluoropyridin-2-yl)morpholine and its analogs. The protocol described here is a common industry standard.[1][10]

Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer. After a short incubation period, any precipitate formed is removed by filtration, and the concentration of the compound remaining in the filtrate is determined, typically by UV-Vis spectrophotometry or LC-MS.[1][5]

Materials and Equipment:

-

4-(6-Fluoropyridin-2-yl)morpholine

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (polypropylene for compound storage, filter plates for separation)

-

Automated liquid handler or multichannel pipettes

-

Plate shaker/incubator

-

UV-Vis spectrophotometer or LC-MS system

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(6-Fluoropyridin-2-yl)morpholine in 100% DMSO.

-

Plate Setup: Using a liquid handler or multichannel pipette, dispense the DMSO stock solution into the wells of a 96-well plate. Perform serial dilutions in DMSO to create a range of concentrations for generating a standard curve.

-

Addition to Aqueous Buffer: Add PBS (pH 7.4) to the wells containing the compound stock solutions. The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effects.[1]

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period, typically 1 to 2 hours.[5][11]

-

Filtration: Separate the undissolved precipitate by filtering the contents of the incubation plate through a 96-well filter plate.

-

Quantification: Analyze the filtrate using a suitable analytical method. For compounds with a chromophore, UV-Vis spectrophotometry is a rapid method.[1] For compounds lacking a strong chromophore or for greater sensitivity and specificity, LC-MS is the preferred method.[10]

-

Data Analysis: Construct a standard curve from the serially diluted standards. Use this curve to determine the concentration of 4-(6-Fluoropyridin-2-yl)morpholine in the filtrate from the experimental wells. This concentration represents the kinetic solubility.

Workflow Diagram for Kinetic Solubility Assay:

Caption: Workflow for the determination of kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility and is essential for lead optimization and preformulation activities.[9]

Principle: An excess of the solid compound is suspended in an aqueous buffer and agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured.[6][9]

Materials and Equipment:

-

Solid 4-(6-Fluoropyridin-2-yl)morpholine

-

Aqueous buffer (e.g., PBS at various pH values)

-

Glass vials with screw caps

-

Orbital shaker or vial rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC-UV or LC-MS system

Step-by-Step Protocol:

-

Compound Addition: Add an excess amount of solid 4-(6-Fluoropyridin-2-yl)morpholine to a series of glass vials. The excess should be visually apparent throughout the experiment.

-

Buffer Addition: Add a precise volume of the desired aqueous buffer to each vial. It is advisable to test solubility at different pH values (e.g., pH 2.0, 5.0, and 7.4) to understand the impact of ionization on solubility.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[5][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of 4-(6-Fluoropyridin-2-yl)morpholine using a validated HPLC-UV or LC-MS method against a standard curve.

-

Data Analysis: The measured concentration of the compound in the filtrate is the thermodynamic solubility at that specific pH and temperature.

Workflow Diagram for Thermodynamic Solubility Assay:

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Interpretation and Contextualization

The solubility data for 4-(6-Fluoropyridin-2-yl)morpholine, once generated, must be interpreted within the context of the drug discovery and development process. A general guideline for desirable aqueous solubility for oral drug candidates is >60 µg/mL.[8]

-

Low Solubility (<10 µg/mL): If the compound exhibits low solubility, it may present significant challenges for oral absorption and formulation. Medicinal chemists may need to consider structural modifications to improve this property.

-

Moderate Solubility (10-60 µg/mL): Compounds in this range may be developable, but formulation strategies, such as the use of co-solvents or amorphous solid dispersions, might be necessary to enhance bioavailability.

-

High Solubility (>60 µg/mL): High solubility is a desirable characteristic, reducing the risk of absorption-related issues and providing greater flexibility in formulation development.

The pH-solubility profile obtained from the thermodynamic assay is also critically important. For ionizable compounds, solubility can vary significantly with pH, which has direct implications for absorption in the gastrointestinal tract, where pH varies from acidic in the stomach to near-neutral in the intestine.

Conclusion

While specific, publicly available solubility data for 4-(6-Fluoropyridin-2-yl)morpholine is lacking, this guide provides the essential scientific framework and detailed experimental protocols for its determination. By employing the described kinetic and thermodynamic assays, researchers can generate the high-quality, reliable data necessary to make informed decisions in their drug discovery and development programs. The early and accurate characterization of aqueous solubility is a cornerstone of successful pharmaceutical research, enabling the selection of drug candidates with a higher probability of clinical success.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Glomme, A., März, J., & Dressman, J. B. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 28-33.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

PubChem. (n.d.). Morpholine. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 4-(6-Fluoropyridin-2-yl)morpholine 1g. Retrieved from [Link]

- Pal’chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–821.

- Singh, H., & Kumar, M. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 24.

-

Classic Chemicals. (n.d.). Morpholine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Bromopyridin-2-yl)morpholine. Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon (FR)

- Jouyban, A. (2021). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 27(1), 1-13.

-

Ataman Kimya. (n.d.). Morpholine. Retrieved from [Link]

-

Chemical Register. (n.d.). Morpholine. Retrieved from [Link]

Sources

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. sciencescholar.us [sciencescholar.us]

- 5. enamine.net [enamine.net]

- 6. evotec.com [evotec.com]

- 7. Morpholine - Wikipedia [en.wikipedia.org]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Technical Guide: Stability of 4-(6-Fluoropyridin-2-yl)morpholine in Solution

Executive Summary

This technical guide provides a comprehensive stability profile for 4-(6-Fluoropyridin-2-yl)morpholine , a key pharmacophore bridging the reactivity of fluorinated pyridines with the physicochemical benefits of morpholine.

Stability Risk Assessment:

-

Hydrolytic Stability: Moderate. The C–F bond at position 6 is the primary liability. While the morpholine substituent at position 2 deactivates the ring toward nucleophilic attack relative to 2,6-difluoropyridine, the remaining fluorine is susceptible to hydrolysis (displacement by water/hydroxide) under acidic or strongly basic conditions via Nucleophilic Aromatic Substitution (

). -

Oxidative Stability: Good. The morpholine ring is generally stable against auto-oxidation under ambient conditions but susceptible to N-oxide formation or ring-opening under forced oxidative stress (e.g., peroxides).

-

Photostability: Variable. Pyridine derivatives often exhibit UV-sensitivity. Protection from light is recommended during solution storage.

Core Recommendation: Maintain solution pH between 6.0 and 8.0 and store at -20°C in aprotic solvents (e.g., DMSO, Acetonitrile) to maximize shelf-life. Avoid protic solvents with strong acid catalysts.

Physicochemical Profile & Structural Logic

Understanding the electronic environment is critical for predicting degradation.

| Property | Value / Characteristic | Implication for Stability |

| Structure | 2,6-Disubstituted Pyridine | The pyridine ring is electron-deficient due to the electronegative Nitrogen and Fluorine. |

| Electronic Effect (F) | Activates the ring for nucleophilic attack ( | |

| Electronic Effect (Morpholine) | The morpholine nitrogen lone pair donates electron density into the pyridine ring. This stabilizes the C-F bond compared to 2,6-difluoropyridine, reducing the rate of hydrolysis. | |

| Basicity (pKa) | Estimated ~3.0 - 4.0 (Pyridine N) | The electron-withdrawing F reduces the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). Protonation under acidic conditions dramatically accelerates hydrolysis. |

Degradation Mechanisms: The "Why" and "How"

Hydrolysis via Nucleophilic Aromatic Substitution ( )

The primary degradation pathway in aqueous solution is the displacement of the Fluorine atom by water or hydroxide ions.

-

Mechanism: The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate.[1]

-

Acid Catalysis (Critical Risk): Under acidic conditions (pH < 4), the pyridine nitrogen becomes protonated. This cationic charge renders the ring highly electrophilic, significantly lowering the energy barrier for nucleophilic attack by water.

-

Base Catalysis: At high pH (>10), the high concentration of strong nucleophiles (

) can force the displacement of fluoride, generating the 6-hydroxy/6-oxo derivative.

Oxidative Degradation

While the pyridine ring is resistant to oxidation, the morpholine moiety presents a secondary risk.

-

N-Oxidation: Strong oxidants (e.g.,

) can oxidize the pyridine nitrogen to the N-oxide. -

Ring Oxidation: Metabolic-like oxidation (or radical stress) can attack the morpholine ring

to the nitrogen, leading to ring opening or lactam formation.

Visualizing the Pathways

The following diagram maps the logical flow of degradation based on stress conditions.

Figure 1: Primary degradation pathways. Acid-catalyzed hydrolysis is the dominant instability vector.

Experimental Protocols: Validating Stability

To rigorously establish the stability profile for your specific batch or formulation, perform the following forced degradation study. This protocol is designed to be self-validating by including appropriate controls.

Forced Degradation Workflow[2][3]

Materials:

-

Stock Solution: 1 mg/mL of analyte in Acetonitrile (ACN).

-

Stress Agents: 1N HCl, 1N NaOH, 3%

. -

Quenching Agents: 1N NaOH, 1N HCl, Sodium Bisulfite.

Protocol Steps:

-

Preparation: Aliquot 100 µL of Stock Solution into five separate HPLC vials.

-

Stress Induction:

-

Acid Sample: Add 100 µL 1N HCl. Heat at 60°C for 2 hours.

-

Base Sample: Add 100 µL 1N NaOH. Heat at 60°C for 2 hours.

-

Oxidation Sample: Add 100 µL 3%

. Store at RT for 4 hours. -

Thermal Control: Add 100 µL Water. Heat at 60°C for 2 hours.

-

Control: Add 100 µL Water. Store at RT.

-

-

Quenching: Neutralize Acid/Base samples to pH 7.0 immediately after cooling. Treat Oxidation sample with Sodium Bisulfite to destroy excess peroxide.

-

Dilution: Dilute all samples to 0.1 mg/mL with Mobile Phase A/B (50:50).

-

Analysis: Inject onto HPLC-UV/MS.

Analytical Method (HPLC-UV/MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.

-

Success Criteria: Mass balance > 95% (Sum of parent + degradants).

Workflow Diagram

Figure 2: Forced degradation experimental workflow for stability validation.

Storage & Handling Recommendations

Based on the mechanistic analysis, the following protocols ensure maximum integrity of the compound.

| Parameter | Recommendation | Rationale |

| Solvent Choice | DMSO or Acetonitrile | Aprotic solvents prevent hydrogen-bond assisted hydrolysis. Avoid alcohols (MeOH/EtOH) for long-term storage to prevent potential alcoholysis ( |

| pH Control | pH 6.0 - 8.0 | Avoids protonation of the pyridine ring (which accelerates F loss) and avoids strong hydroxide attack. |

| Temperature | -20°C (Long Term) | Arrhenius kinetics dictate that lowering temperature significantly retards the |

| Container | Amber Glass | Protects from potential UV-induced photolysis of the pyridine ring. |

References

-

BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Detailed mechanisms of F displacement in pyridines).

-

Master Organic Chemistry.Nucleophilic Aromatic Substitution: Introduction and Mechanism.

and the activating effect of Nitrogen). -

Kumari, A., & Singh, R.K. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[2] Bioorganic Chemistry, 2020.[2] (Oxidative stability and metabolic liability of morpholine rings).

-

PubChem. Compound Summary: 4-(6-Fluoropyridin-2-yl)morpholine.[3] (Physicochemical properties).[4][5][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. danabiosci.com [danabiosci.com]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 51063918 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Regioselective Synthesis of 4-(6-Fluoropyridin-2-yl)morpholine via SNAr

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(6-fluoropyridin-2-yl)morpholine (also identified as 2-fluoro-6-morpholinopyridine) via nucleophilic aromatic substitution (SNAr). Unlike standard SNAr reactions on monochloropyridines, the use of 2,6-difluoropyridine requires precise stoichiometric control to achieve mono-substitution while suppressing the formation of the bis-morpholino byproduct. This guide provides a self-validating workflow, including reaction monitoring parameters, purification strategies, and mechanistic insights to ensure high yield and purity.

Introduction & Reaction Design

Scientific Rationale

Fluorinated heteroaromatics are privileged scaffolds in medicinal chemistry due to fluorine's ability to modulate lipophilicity (LogP), metabolic stability, and binding affinity. The target molecule, 4-(6-fluoropyridin-2-yl)morpholine , retains one fluorine atom, which is critical for subsequent functionalization (e.g., further SNAr or metal-catalyzed cross-coupling) or as a specific interaction motif in protein binding pockets.

Mechanistic Causality

The reaction proceeds via an SNAr addition-elimination mechanism .[1]

-

Activation: The electronegative fluorine atoms at the 2- and 6-positions, combined with the electron-withdrawing pyridine nitrogen, highly activate the ring toward nucleophilic attack.

-

Addition: Morpholine attacks the C-2 position, disrupting aromaticity to form a resonance-stabilized anionic Meisenheimer complex .

-

Elimination: Aromaticity is restored by the expulsion of a fluoride ion (

).[1] -

Selectivity Challenge: The product is less electron-deficient than the starting material (due to the electron-donating morpholine ring), which kinetically favors mono-substitution. However, high temperatures or excess nucleophile can overcome this deactivation, leading to the undesired 2,6-dimorpholinopyridine.

Visualized Mechanism

The following diagram illustrates the transition from the starting material through the Meisenheimer intermediate to the final product.

Caption: SNAr mechanism showing the rate-determining formation of the Meisenheimer complex and subsequent fluoride elimination.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |

| 2,6-Difluoropyridine | 115.08 | 1.0 | 1.27 | Substrate (Electrophile) |

| Morpholine | 87.12 | 1.1 | 1.00 | Nucleophile |

| DIPEA (Hunig's Base) | 129.24 | 1.2 | 0.74 | Base (HF Scavenger) |

| Acetonitrile (MeCN) | - | - | - | Solvent (Polar Aprotic) |

Note: Inorganic bases like K2CO3 (1.5 equiv) in DMSO are also effective but require aqueous workup to remove salts. The DIPEA/MeCN system allows for a homogeneous reaction and easier solvent removal.

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) to remove moisture (though SNAr is not strictly moisture-sensitive, dry conditions prevent hydrolysis byproducts). -

Charging: Add 2,6-Difluoropyridine (1.15 g, 10.0 mmol, 1.0 equiv) and anhydrous Acetonitrile (20 mL, 0.5 M concentration).

-

Base Addition: Add DIPEA (2.1 mL, 12.0 mmol, 1.2 equiv) via syringe.

-

Nucleophile Addition: Critical Step: Add Morpholine (0.96 mL, 11.0 mmol, 1.1 equiv) dropwise over 5 minutes at Room Temperature (RT).

-

Why? Slow addition ensures the concentration of free nucleophile remains low relative to the substrate initially, favoring mono-substitution.

-

Phase 2: Reaction & Monitoring

-

Heating: Equip the flask with a reflux condenser. Heat the mixture to 70°C in an oil bath.

-

Monitoring (Self-Validating Step):

-

Check reaction progress by TLC (Hexane:EtOAc 4:1) or LCMS after 2 hours.

-

Target: Disappearance of 2,6-difluoropyridine (

) and appearance of mono-substituted product ( -

Warning: If a lower spot (

) appears, it indicates bis-substitution. Stop heating immediately.

-

Phase 3: Workup & Isolation

-

Quench: Cool the reaction to RT. Concentrate the solvent (MeCN) under reduced pressure (Rotavap).

-

Extraction: Redissolve the residue in Ethyl Acetate (EtOAc) (50 mL) and wash with:

-

Water (2 x 20 mL) to remove DIPEA salts.

-

Brine (1 x 20 mL).

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate to yield the crude oil/solid.

Phase 4: Purification

-

Flash Chromatography: Purify via silica gel chromatography.[1]

-

Eluent: Gradient of 0%

20% EtOAc in Hexanes. -

Collection: The mono-substituted product typically elutes mid-gradient.

-

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis, monitoring, and purification of the target fluoropyridine.

Analytical Validation

To ensure the integrity of the protocol, the isolated product must meet the following criteria:

| Method | Expected Result | Interpretation |

| 1H NMR (CDCl3) | Characteristic pyridine protons. The loss of symmetry compared to starting material confirms mono-substitution. | |

| 19F NMR | Single peak | A single fluorine signal confirms retention of one F atom. Absence of signal implies bis-substitution. |

| LCMS (ESI) | [M+H]+ = 183.2 | Confirms molecular weight of Mono-product ( |

| Appearance | White to off-white solid or pale oil | Bis-substituted byproducts are often higher melting solids. |

Troubleshooting & Optimization

-

Issue: Bis-substitution observed.

-

Cause: Excess morpholine or temperature too high.

-

Fix: Reduce morpholine to 1.0 equiv and lower temperature to 50°C.

-

-

Issue: Low Conversion.

-

Cause: Inactive reagents or temperature too low.

-

Fix: Increase temp to 80°C or switch solvent to DMSO (reaction rate increases significantly in DMSO).

-

-

Issue: Emulsion during workup.

-

Cause: Amphiphilic nature of the product.

-

Fix: Use DCM instead of EtOAc for extraction or add a small amount of MeOH to the organic layer.

-

References

-

BenchChem Technical Support. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem. Link

-

Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link

-

Sakamoto, M., et al. (2025). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Link

- Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers. (General reference for SNAr mechanism on pyridines).

Sources

4-(6-Fluoropyridin-2-yl)morpholine purification techniques

An In-depth Technical Guide to the Purification of 4-(6-Fluoropyridin-2-yl)morpholine

Application Note & Protocols

Abstract: 4-(6-Fluoropyridin-2-yl)morpholine is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2][3] The stringent purity requirements of the pharmaceutical industry necessitate robust and validated purification strategies to remove process-related impurities, such as starting materials, byproducts, and residual solvents. This guide provides a detailed examination of the principal purification techniques applicable to 4-(6-Fluoropyridin-2-yl)morpholine, grounded in the physicochemical properties of the molecule. We present detailed protocols for recrystallization, column chromatography, and acid-base extraction, explaining the scientific rationale behind each procedural step to empower researchers in drug development to achieve optimal purity and yield.

Introduction: The Imperative for Purity

The presence of impurities in an active pharmaceutical ingredient (API) or a key intermediate can significantly impact the safety, efficacy, and stability of the final drug product. For a pivotal intermediate like 4-(6-Fluoropyridin-2-yl)morpholine, achieving high purity (>99%) is not merely a quality control metric but a fundamental requirement for advancing a drug candidate.[4]

The typical synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between morpholine and 2,6-difluoropyridine. This reaction, while generally efficient, can generate a predictable profile of impurities that must be systematically removed.

Common Process-Related Impurities:

-

Unreacted Starting Materials: Residual 2,6-difluoropyridine and morpholine.

-

Byproducts: 2,6-dimorpholinopyridine (from double substitution) and potential regioisomers if other reactive sites exist.

-

Degradation Products: Hydrolysis of the fluoro-substituent under certain pH and temperature conditions.

-

Residual Solvents: Solvents used during the reaction and initial workup (e.g., DMF, THF, Toluene).

This guide is structured to provide both the foundational principles and the actionable protocols required to address these purification challenges effectively.

Foundational Physicochemical Properties

A successful purification strategy is predicated on a thorough understanding of the target molecule's physical and chemical properties. While specific experimental data for 4-(6-Fluoropyridin-2-yl)morpholine is not extensively published, we can infer its properties from structurally similar analogs and the constituent moieties.

| Property | Expected Characteristic | Rationale & Impact on Purification |

| Physical State | Likely a crystalline solid at room temperature. | Enables purification by recrystallization. Structurally related compounds like 4-(6-bromopyridin-3-yl)morpholine are solids.[5] |

| Polarity | Moderately polar. | The molecule possesses a polar morpholine ring (ether and amine functions) and a fluoropyridine ring. This polarity makes it suitable for normal-phase chromatography on silica gel. |

| Basicity (pKa) | Weakly basic (pKa of protonated form ~4-6). | The nitrogen atoms in both the morpholine (pKa ~8.7 for free morpholine) and pyridine rings are basic.[6] This property is the cornerstone of purification via acid-base extraction. |

| Solubility | Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH, Acetone); sparingly soluble in nonpolar solvents (e.g., Hexane) and water. | Solubility dictates the choice of solvents for recrystallization and chromatography. Differential solubility is the basis of these separation techniques. |

Purification Workflow Overview

A multi-step approach is often necessary to achieve the highest purity. The logical flow depends on the scale of the synthesis and the specific impurity profile of the crude material.

Caption: General purification workflow for 4-(6-Fluoropyridin-2-yl)morpholine.

Protocol I: Purification by Recrystallization

Recrystallization is the most effective technique for the final purification of a solid compound, capable of yielding material with very high purity by removing impurities trapped in the crystal lattice or present in the mother liquor.[7][8]

Causality: The principle hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (0-4°C), while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.[8]

Step-by-Step Protocol: Single-Solvent Recrystallization

-

Solvent Screening:

-

Place ~20-30 mg of crude material into several test tubes.

-

Add a few drops of different solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, toluene, water) to each tube at room temperature. A good candidate solvent will not dissolve the solid at this stage.

-

Heat the tubes that showed poor room-temperature solubility. A suitable solvent will dissolve the solid completely upon heating.

-

Cool the clear solutions in an ice bath. The solvent that produces a high yield of crystalline precipitate is a good choice.

-

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

-

Add the chosen solvent dropwise from a heated reservoir while the flask is gently heated on a hot plate. Stir continuously.

-

Add the minimum amount of hot solvent required to fully dissolve the solid. Using excess solvent is a common error that drastically reduces the final yield.

-

-

Decolorization (Optional):

-

If the solution is colored by high-molecular-weight impurities, remove the flask from the heat source and allow it to cool slightly.

-

Add a small amount (1-2% by weight) of activated charcoal.

-

Reheat the mixture to boiling for 5-10 minutes. Caution: Never add charcoal to a boiling solution, as violent frothing may occur.

-

-

Hot Filtration (if charcoal or insoluble impurities are present):

-

Pre-heat a funnel (stemless or short-stemmed) and a receiving flask.

-

Place a fluted filter paper in the funnel.

-

Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation and Washing:

-

Set up a Büchner funnel for vacuum filtration.[7]

-

Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel plate.

-

Pour the cold crystal slurry into the funnel and apply vacuum.

-

Break the vacuum and add a small volume of ice-cold solvent to wash the crystals, removing any adhering mother liquor containing dissolved impurities.

-

Reapply the vacuum to draw the wash solvent through. Repeat the wash if necessary.

-

-

Drying:

-

Allow air to be drawn through the crystals on the filter for several minutes to partially dry them.

-

Transfer the crystalline product to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.[8]

-

Protocol II: Purification by Flash Column Chromatography

When recrystallization is ineffective or the crude product is an oil, flash column chromatography provides a powerful alternative. It separates compounds based on their differential partitioning between a mobile liquid phase and a solid stationary phase.[9][10]

Causality: For moderately polar compounds like 4-(6-Fluoropyridin-2-yl)morpholine, silica gel (a polar stationary phase) is ideal. A mobile phase (eluent) of lower polarity is used to move the compounds down the column. Less polar compounds travel faster, while more polar compounds are retained more strongly by the silica gel and elute later. The goal is to find an eluent system where the target compound moves at a moderate pace (Rf ≈ 0.3-0.4) while impurities either run much faster or remain at the origin.

Step-by-Step Protocol: Silica Gel Chromatography

-

Eluent Selection via Thin-Layer Chromatography (TLC):

-

Dissolve a small amount of the crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Spot the solution onto a silica gel TLC plate.

-

Develop the plate in a TLC chamber containing a test eluent system (e.g., start with 30% EtOAc in Hexane).

-

Visualize the spots under a UV lamp (254 nm).

-

Adjust the eluent polarity until the spot corresponding to the desired product has a Retention Factor (Rf) of approximately 0.3-0.4.

-

If Rf is too high, decrease eluent polarity (less EtOAc).

-

If Rf is too low, increase eluent polarity (more EtOAc).

-

-

-

Column Packing:

-

Select a column of appropriate size (a rule of thumb is a 50:1 to 100:1 ratio of silica gel weight to crude sample weight).

-

Fill the column about two-thirds full with the chosen eluent.

-

Slowly pour the silica gel into the column as a slurry or dry powder, while tapping the column gently to ensure even packing.

-

Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.

-

Flush the column with several column volumes of the eluent, ensuring no cracks or channels form.

-

-

Sample Loading:

-

Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel (~2-3 times the sample weight) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

-

Wet Loading: Dissolve the crude product in the minimum amount of eluent and carefully pipette it onto the top of the column.

-

-

Elution and Fraction Collection:

-

Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas).

-

Maintain a constant flow rate and begin collecting fractions in test tubes.

-

Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

-

-

Product Isolation:

-

Combine the fractions that contain the pure product (as determined by TLC).

-

Remove the solvent using a rotary evaporator to yield the purified 4-(6-Fluoropyridin-2-yl)morpholine.

-

Protocol III: Purification by Acid-Base Extraction

This technique is exceptionally useful for removing neutral or acidic impurities from a basic compound on a large scale.[11]

Causality: The basic nitrogen atoms of the morpholine and pyridine moieties can be protonated by an acid (like HCl) to form a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequent basification of the aqueous layer regenerates the neutral, water-insoluble compound, which can then be recovered.

Sources

- 1. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencescholar.us [sciencescholar.us]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 11. US6051717A - Convergent process for the preparation of a morpholine compound - Google Patents [patents.google.com]

Application Note: NMR Spectroscopy of 4-(6-Fluoropyridin-2-yl)morpholine

Introduction & Scope

This application note details the structural characterization of 4-(6-fluoropyridin-2-yl)morpholine using nuclear magnetic resonance (NMR) spectroscopy. This molecule features a 2,6-disubstituted pyridine scaffold, a motif increasingly prevalent in medicinal chemistry due to the metabolic stability conferred by the fluorine atom and the solubility properties of the morpholine ring.

The presence of the fluorine atom (

Target Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.

Structural Analysis & Strategy

Before acquisition, it is critical to understand the magnetic connectivity of the molecule.

-

The Fluorine Spy: The

nucleus acts as an internal probe. Its coupling constants ( -

The Morpholine Chair: At room temperature, the morpholine ring typically undergoes rapid chair-chair interconversion. However, restricted rotation around the Pyridine-Nitrogen bond can occasionally broaden signals.

-

Symmetry: The molecule possesses a plane of symmetry through the pyridine ring (C4-N axis) only if the morpholine is time-averaged. In static conformation, the symmetry breaks, but in solution NMR at 298 K, we expect the morpholine protons to appear as two distinct sets of equivalent protons (AA'BB' or triplet-like systems).

Workflow Diagram

Caption: Integrated workflow for the complete NMR characterization of fluorinated heterocycles.

Experimental Protocols

Protocol A: Sample Preparation

Objective: Ensure optimal resolution and prevent concentration-dependent shifts.

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) as the primary solvent.-

Reasoning: It provides excellent solubility for this lipophilic scaffold and minimizes viscosity-related line broadening compared to DMSO-

. Use DMSO-

-

-

Concentration:

-

For

/ -

For

: Dissolve 30–50 mg to ensure detection of split quartets/doublets (splitting reduces signal-to-noise ratio).

-

-

Filtration: Filter through a cotton plug or PTFE syringe filter (0.45 µm) to remove inorganic salts (e.g., NaF/KF byproducts from synthesis).

Protocol B: Acquisition Parameters

Instrument: 400 MHz (or higher) NMR Spectrometer.

| Experiment | Pulse Sequence | Spectral Width | Scans (NS) | Relaxation Delay (D1) | Notes |

| zg30 | 12 ppm | 16 | 1.0 s | Center at 5 ppm. | |

| zg | 200 ppm | 32 | 1.0 s | Center at -70 ppm. Crucial for observing F-H coupling. | |

| zgpg30 | 240 ppm | 512+ | 2.0 s | High scans required due to C-F splitting diluting peak height. | |

| zgpg_dual | 240 ppm | 256 | 2.0 s | Optional: Triple resonance probe required. Collapses multiplets to singlets. |

Data Analysis & Interpretation

H NMR Spectrum (400 MHz, )

The proton spectrum is defined by the distinct morpholine aliphatic region and the pyridine aromatic region.

-

Morpholine Region (3.0 – 4.0 ppm):

-

3.75 – 3.85 ppm (4H, t,

Hz): Protons adjacent to Oxygen ( -

3.45 – 3.55 ppm (4H, t,

Hz): Protons adjacent to Nitrogen (

-

-

Aromatic Region (6.0 – 8.0 ppm):

-

7.55 (1H, q/dd, H4): The para-proton (relative to N) often appears as a "pseudo-quartet" due to roughly equal coupling to H3, H5, and the Fluorine atom (

-

6.45 (1H, dd, H5): Protons ortho to the Fluorine. Expect measurable H-F coupling (

- 6.20 (1H, d, H3): Proton ortho to the Morpholine.

-

7.55 (1H, q/dd, H4): The para-proton (relative to N) often appears as a "pseudo-quartet" due to roughly equal coupling to H3, H5, and the Fluorine atom (

F NMR Spectrum

-

Chemical Shift: Expect a singlet (if proton decoupled) in the range of -65.0 to -70.0 ppm .

-

Coupling: In a proton-coupled experiment, this signal may appear as a complex multiplet (dd or dt) due to coupling with H5 (

) and H4 ( -

Diagnostic Value: A single sharp peak confirms the mono-substitution. The presence of a second peak (e.g., -72 ppm) would indicate bis-substitution or regioisomeric impurities.

C NMR Spectrum (The "Fingerprint")

This is the most complex and information-rich spectrum due to C-F coupling.

| Carbon Position | Approx.[2][3][4] Shift ( | Multiplicity | Assignment Logic | |

| C6 (C-F) | 162.0 - 164.0 | Doublet ( | ~235 - 245 ( | Direct attachment to Fluorine. Distinctive wide doublet. |

| C2 (C-N) | 158.0 - 160.0 | Doublet ( | ~15 ( | Attached to morpholine; coupled to F via ring. |

| C4 | 140.0 - 142.0 | Doublet ( | ~8 ( | Meta to F. |

| C5 | 98.0 - 100.0 | Doublet ( | ~35 ( | Ortho to F (Shielded by F resonance effect). |

| C3 | 105.0 - 107.0 | Doublet ( | < 5 ( | Para to F (Shielded by N-donation). Smallest coupling. |

| Morpholine O-C | 66.5 | Singlet ( | 0 | Too far for significant coupling. |

| Morpholine N-C | 45.5 | Singlet ( | 0 | Too far for significant coupling. |

Advanced Protocol: Purity Determination via F qNMR

For drug development, quantifying purity is essential.

qNMR Workflow Diagram

Caption: Logic flow for Quantitative Fluorine NMR (qNMR).

Critical Parameters for qNMR:

-

Relaxation Delay (D1): Must be

. For fluoropyridines, -

Excitation Pulse: 90°.

-

Decoupling: Use Inverse Gated Decoupling (to suppress NOE enhancement while decoupling protons) OR acquire without decoupling and integrate the entire multiplet. Standard proton decoupling causes NOE, invalidating integration.

Troubleshooting Common Issues

-

Broad Morpholine Peaks: If the morpholine triplets appear broad or featureless, it indicates intermediate exchange rates of the ring conformation or rotation about the C-N bond.

-

Solution: Run the experiment at 323 K (50°C) to reach the fast-exchange limit, sharpening the peaks.

-

-

Missing

C Peaks: The C-F carbons (C6 and C5) are split into doublets, halving their height.-

Solution: Increase the number of scans (NS) by a factor of 4 (e.g., from 256 to 1024). Use an exponential window function (LB = 1.0 to 2.0 Hz) during processing.

-

References

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[5] (Fundamental text for F-C coupling constants).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

-

BenchChem. (2025).[6] Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link

-

SpectraBase. (2025).[5] 19F NMR Chemical Shifts of 2-Fluoropyridine Derivatives. Wiley Science Solutions. Link

-

Magritek. (2014).[3] Simultaneous Proton and Fluorine decoupled 13C NMR. Link

Sources

Mass spectrometry analysis of 4-(6-Fluoropyridin-2-yl)morpholine

Executive Summary

This application note details the structural characterization and quantitative analysis of 4-(6-Fluoropyridin-2-yl)morpholine (CAS: 122321-04-4) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

As a critical pharmacophore in medicinal chemistry—often serving as a core scaffold for kinase inhibitors (e.g., PI3K/mTOR pathway targets)—accurate detection of this intermediate is vital for purity assessment and pharmacokinetic (PK) profiling. This guide provides a self-validating protocol for its analysis, emphasizing the mechanistic rationale behind ionization choices and fragmentation pathways.

Physicochemical Profile & MS Suitability

Understanding the molecule's physical properties is the first step in designing a robust MS method.

| Property | Value | MS Implication |

| Molecular Formula | C₉H₁₁FN₂O | Defines the Monoisotopic Mass. |

| Monoisotopic Mass | 182.0855 Da | Target [M+H]⁺ = 183.0928 m/z . |

| LogP | ~1.52 | Moderately lipophilic; ideal for Reverse Phase (C18) LC. |

| pKa (Calc.) | ~5.5 (Pyridine N) / ~8.4 (Morpholine N) | The morpholine nitrogen is the primary protonation site. ESI Positive mode is mandatory. |

| Solubility | DMSO, Methanol, Acetonitrile | Compatible with standard organic mobile phases. |

Analytical Workflow Protocol

The following workflow is designed to minimize matrix effects while maximizing sensitivity.

Figure 1: End-to-end analytical workflow for the quantification of 4-(6-Fluoropyridin-2-yl)morpholine.

Sample Preparation (Standard Protocol)

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO to create a 1 mg/mL stock.

-

Working Standard: Dilute stock 1:1000 in 50:50 Water:Methanol (0.1% Formic Acid) to 1 µg/mL.

-

Biological Extraction:

-

Add 300 µL cold Acetonitrile to 100 µL plasma sample.

-

Vortex for 30s; Centrifuge at 10,000 x g for 10 min.

-

Inject 5 µL of the supernatant.

-

Liquid Chromatography Conditions

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-0.5 min: 5% B (Isocratic hold for polar interferences).

-

0.5-3.0 min: 5% -> 95% B (Linear ramp).

-

3.0-4.0 min: 95% B (Wash).

-

4.0-5.0 min: 5% B (Re-equilibration).

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry & Fragmentation Dynamics

This section details the mechanistic fragmentation required for establishing Multiple Reaction Monitoring (MRM) transitions.

Ionization Source Parameters (ESI+)

-

Capillary Voltage: 4000 V (Ensures efficient Taylor cone formation).

-

Gas Temperature: 350°C (Aids desolvation of the morpholine ring).

-

Nebulizer Pressure: 45 psi.

Fragmentation Pathway Analysis

Upon Collision Induced Dissociation (CID), the protonated precursor [M+H]⁺ (m/z 183.1) follows two distinct pathways governed by charge localization on the morpholine nitrogen versus the pyridine ring.

-

Primary Transition (Quantifier): Loss of C₂H₄O (Ethylene Oxide)

-

Mechanism: A retro-Diels-Alder type cleavage or cross-ring cleavage of the morpholine ring.

-

Fragment: The loss of 44 Da (C₂H₄O) generates a stable ion at m/z 139.1 . This preserves the fluoropyridine core and the nitrogen linkage.

-

Energy: Low to Medium Collision Energy (CE ~15-20 eV).

-

-

Secondary Transition (Qualifier): C-N Bond Cleavage

-

Mechanism: Homolytic or heterolytic cleavage of the bond connecting the morpholine nitrogen to the pyridine ring.

-

Fragment: Generates the 6-fluoropyridin-2-yl cation at m/z 96.0 .

-

Energy: High Collision Energy (CE ~30-40 eV).

-

Figure 2: Predicted fragmentation pathways for 4-(6-Fluoropyridin-2-yl)morpholine in ESI+ mode.

MRM Transition Table

| Transition Type | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Purpose |

| Quantifier | 183.1 | 139.1 | 100 | 18 | Quantification |

| Qualifier 1 | 183.1 | 96.0 | 100 | 32 | Structural Confirmation |

| Qualifier 2 | 183.1 | 155.1 | 100 | 12 | Loss of C₂H₄ (Ring contraction) |

Troubleshooting & Optimization

-

Issue: Low Sensitivity.

-

Cause: pH mismatch. The morpholine nitrogen requires an acidic environment to protonate efficiently.

-

Fix: Ensure mobile phase pH is < 4.0 using Formic Acid. Do not use neutral buffers like Ammonium Acetate without acid.

-

-

Issue: Peak Tailing.

-

Cause: Interaction between the basic nitrogen and residual silanols on the column.

-

Fix: Increase buffer ionic strength (add 5mM Ammonium Formate) or use an end-capped column (e.g., C18 with embedded polar group).

-

-

Issue: Signal Suppression.

-

Cause: Co-elution with phospholipids in plasma samples.

-

Fix: Monitor phospholipid transitions (m/z 184 -> 184) or switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to wash away lipids while retaining the basic analyte.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8083, Morpholine. Retrieved February 15, 2026 from [Link]

- Holčapek, M., et al. (2010).Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS. Journal of Mass Spectrometry.

-

ChemGuide. Fragmentation Patterns in Mass Spectrometry. Retrieved February 15, 2026 from [Link]

Sources

Application Note: Accelerated SAR Profiling of 4-(6-Fluoropyridin-2-yl)morpholine Scaffolds

Executive Summary

The 4-(6-Fluoropyridin-2-yl)morpholine scaffold represents a "privileged structure" in modern drug discovery, serving as a critical pharmacophore in kinase inhibitors (mTOR/PI3K), GPCR ligands (Dopamine D4 antagonists), and antimicrobial agents. The unique combination of the basic morpholine ring (solubility, hydrogen bond acceptor) and the electron-deficient fluoropyridine core (metabolic stability,

This application note provides a comprehensive guide for researchers to:

-

Synthesize the core scaffold with high regioselectivity, avoiding bis-substitution.

-

Design analog libraries using the 6-fluoro substituent as a reactive handle for late-stage diversification.

-

Evaluate the physicochemical and biological profiles of generated analogs.

Strategic Analog Design (The "Why")

Before initiating synthesis, it is critical to understand the SAR zones of the molecule. The scaffold is not merely a static endpoint but a dynamic intermediate.

The Three-Zone SAR Model

-

Zone A (Morpholine Head): Dictates solubility and hinge-binding interactions in kinases. Modifications here (e.g., bridging, methylation) modulate metabolic stability and chirality.

-

Zone B (Pyridine Core): The electronic engine. Replacing the pyridine with pyrimidine or triazine alters the pKa of the morpholine nitrogen and the reactivity of the fluorine.

-

Zone C (The Fluorine Handle): The 6-fluoro position is the critical differentiator. It serves two roles:

-

Metabolic Blocker: C-F bonds resist oxidative metabolism (P450s).

-

Synthetic Handle: The fluorine is activated for a second

reaction, allowing the creation of non-symmetric 2,6-disubstituted pyridines.

-

Visualization: SAR Decision Logic

The following decision tree outlines the logical flow for analog expansion based on the initial core properties.

Caption: SAR decision matrix for diversifying the fluoropyridine-morpholine scaffold. Blue nodes indicate structural modifications; Green/Yellow nodes indicate strategic pathways.

Synthetic Protocols (The "How")

Protocol A: Regioselective Synthesis of the Core

Objective: Synthesize 4-(6-Fluoropyridin-2-yl)morpholine from 2,6-difluoropyridine without generating the 2,6-dimorpholino byproduct.

Mechanism: Nucleophilic Aromatic Substitution (

Materials:

-

2,6-Difluoropyridine (1.0 equiv)

-

Morpholine (1.05 equiv) - Crucial: Do not use large excess.

- (1.2 equiv)

-

Solvent: DMSO (Dimethyl sulfoxide) or NMP. Note: DMSO accelerates

rates significantly compared to THF.

Step-by-Step Workflow:

-

Preparation: Dissolve 2,6-difluoropyridine (10 mmol) in DMSO (20 mL) in a round-bottom flask.

-

Base Addition: Add powdered

(12 mmol). Stir at Room Temperature (RT) for 10 mins. -

Nucleophile Addition: Add Morpholine (10.5 mmol) dropwise over 15 minutes.

-

Expert Insight: Slow addition favors mono-substitution by keeping the concentration of free amine low relative to the electrophile.

-

-

Reaction: Heat to 80°C for 4 hours. Monitor by LC-MS.[3]

-

Target Mass: [M+H]+ = 183.2 (approx).

-

Byproduct Mass: [M+H]+ = 250.3 (Bis-morpholine).

-

-

Workup: Cool to RT. Pour into ice water (100 mL). Extract with Ethyl Acetate (3x 30 mL). Wash organics with brine.[3] Dry over

.[3] -

Purification: Flash chromatography (Hexane:EtOAc 9:1 to 7:3).

-

Yield Expectation: 85-92%.

-

Protocol B: Library Expansion via Fluorine Displacement

Objective: Replace the remaining C-6 fluorine with diverse amines or alkoxides. Condition: Requires harsher conditions due to the electron-donating effect of the first morpholine group (deactivating the ring).

Workflow:

-

Substrate: 4-(6-Fluoropyridin-2-yl)morpholine (1.0 equiv).

-

Nucleophile: Diverse Amine/Alcohol (2.0 equiv).

-

Base:

(2.5 equiv) or NaH (for alcohols). -

Solvent: NMP or DMF.

-

Conditions: Microwave irradiation at 140°C for 30-60 mins.

-

Note: If the nucleophile is weak, consider Buchwald-Hartwig coupling (Pd2(dba)3, Xantphos) instead of

.

-

Experimental Workflow Visualization

The following diagram details the laboratory workflow for generating a focused library from the core scaffold.

Caption: Workflow for the synthesis and diversification of the fluoropyridine morpholine core.

Characterization & Data Analysis

Key Analytical Markers

When characterizing these analogs, specific NMR signals confirm the substitution pattern.

| Feature | 1H NMR Signal (CDCl3, 400 MHz) | Diagnostic Note |

| Morpholine -OCH2- | Characteristic triplet-like multiplet. | |

| Morpholine -NCH2- | Shifts downfield if Pyridine is very electron-poor. | |

| Pyridine H-3 | Doublet of doublets due to coupling with F (if present) and H-4. | |

| Pyridine H-5 | Loss of F-coupling in this signal indicates substitution at C-6. | |

| 19F NMR | Singlet (broad). Disappearance confirms successful Path B reaction. |

QC Criteria for Biological Assays

-

Purity: >95% by HPLC (UV 254 nm).

-

Identity: Confirmed by Mass Spec and 1H NMR.

-

Solvent: DMSO stock solutions must be free of toxic synthetic solvents (DMF/NMP) which can cause false positives in cell assays.

Biological Evaluation Protocols

Microsomal Stability Assay (Metabolic Liability)

Rationale: The morpholine ring is susceptible to oxidative opening, and the pyridine ring can be oxidized. The 6-fluoro group is intended to block metabolic soft spots.

Protocol:

-

Incubation: Incubate test compound (1

M) with pooled liver microsomes (human/mouse) and NADPH regenerating system at 37°C. -

Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with acetonitrile containing internal standard.

-

Analysis: Analyze by LC-MS/MS.

-

Calculation: Plot ln(remaining %) vs. time to determine

and-

Success Metric:

> 60 mins indicates good metabolic stability.

-

Kinase Inhibition Screening (Example: mTOR/PI3K)

Rationale: Morpholine-pyridines often bind to the ATP hinge region of kinases.

Protocol:

-

Assay Platform: ADP-Glo™ Kinase Assay (Promega).

-

Setup: Mix Kinase (e.g., mTOR), Substrate, and ATP (at

) with the analog in a 384-well plate. -

Reaction: Incubate for 60 mins at RT.

-

Detection: Add ADP-Glo Reagent (40 mins) followed by Kinase Detection Reagent (30 mins).

-

Readout: Measure Luminescence. Calculate

.

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Bis-substitution observed (2,6-dimorpholino) | Excess morpholine or high temperature. | Reduce morpholine to 1.0 eq. Lower temp to 60°C. Add morpholine slower. |

| Low conversion in Path B (Library) | Deactivated pyridine ring. | Switch from |

| Poor Solubility in Assay Media | Lipophilic analogs. | Formulate as HCl or Mesylate salts. Ensure DMSO stock < 1% final volume. |

References

-

Synthesis and SAR of morpholine derivatives. E3S Web of Conferences. (2024). A review of morpholine synthesis and biological activity.

-

Nucleophilic Arom

) Reactions on Fluoropyridines. BenchChem Application Notes. (2025). Detailed kinetics and solvent effects for fluoropyridine substitutions. -

Morpholine as a privileged structure in medicinal chemistry. Medicinal Research Reviews. (2020). Comprehensive review of morpholine pharmacophores in FDA-approved drugs.

-

Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement. Bioorganic & Medicinal Chemistry Letters. (2010). Discusses morpholine binding modes in mTOR inhibitors.

-

Reactivity Face-Off: 2,6-Difluoropyridine vs. 2,6-Dichloropyridine.BenchChem Technical Guides. (2025). Comparative analysis of leaving group ability in

.

Sources

Scale-up synthesis of 4-(6-Fluoropyridin-2-yl)morpholine

Application Note: AN-2026-SNA

Topic: Scale-Up Synthesis of 4-(6-Fluoropyridin-2-yl)morpholine via Regioselective

Abstract

This application note details the process development and scale-up parameters for the synthesis of 4-(6-fluoropyridin-2-yl)morpholine , a critical pharmacophore in kinase inhibitor development (e.g., PI3K/mTOR pathways). The protocol utilizes a Nucleophilic Aromatic Substitution (

Introduction & Chemical Strategy

The 2-fluoro-6-morpholinopyridine scaffold is a structural motif found in various bioactive compounds. The primary synthetic challenge in reacting di-halo heterocycles with nucleophiles is controlling mono- vs. bis-substitution .

Mechanistic Advantage (Kinetic Self-Regulation)

The reaction proceeds via an addition-elimination mechanism (

-

Activation: The starting material, 2,6-difluoropyridine, is highly activated due to the electron-withdrawing inductive effects (-I) of the two fluorine atoms and the ring nitrogen.

-

Deactivation (The "Stop" Signal): Upon mono-substitution, the morpholine ring acts as a strong resonance donor (+R). This electron donation increases the electron density of the pyridine ring, raising the energy of the LUMO and significantly increasing the activation energy required for a second nucleophilic attack.

Implication for Scale-Up: This electronic deactivation allows for high conversion (>98%) with minimal formation of the bis-morpholine impurity, provided that temperature and stoichiometry are controlled.

Reaction Engineering & Safety

Thermodynamics and Kinetics

-

Exothermicity: The reaction is exothermic (

). On a gram scale, this is negligible. On a kilogram scale, uncontrolled addition can lead to thermal runaway. -

Control Strategy: A "semi-batch" approach is required. The nucleophile (morpholine) should be added slowly to the electrophile solution to maintain thermal control.

Solvent and Base Selection

-

Solvent: While DMF and DMSO are common in academic literature, they are difficult to remove during workup. Acetonitrile (MeCN) or Isopropyl Alcohol (IPA) are preferred for scale-up due to lower boiling points and ease of aqueous extraction.

-

Base:

-

Option A (Inorganic): Potassium Carbonate (

).[1] Cheap, but generates -

Option B (Organic): Diisopropylethylamine (DIPEA) or Triethylamine (

). Homogeneous, no gas evolution, but more expensive. -

Recommendation: For this protocol, we utilize DIPEA to eliminate the risk of foaming during scale-up, simplifying the reactor headspace management.

-

Material Compatibility (Fluoride Etching)

The leaving group is Fluoride (

-

Mitigation: Use Hastelloy or Stainless Steel (SS316) reactors for pilot scale. If using glass, ensure the pH remains strictly basic (

) to trap fluoride as a stable salt (e.g.,

Visualization: Reaction Pathway & Process Flow

Figure 1: Reaction pathway highlighting the kinetic deactivation that prevents bis-substitution.

Figure 2: Unit operation flow for the scale-up synthesis.

Detailed Protocol (100g Scale Basis)

Target: 4-(6-Fluoropyridin-2-yl)morpholine Scale: ~100g Output Reactants:

-

2,6-Difluoropyridine (MW 115.08): 87.5 g (0.76 mol, 1.0 equiv)

-

Morpholine (MW 87.12): 72.9 g (0.84 mol, 1.1 equiv)

-

DIPEA (MW 129.24): 118.0 g (0.91 mol, 1.2 equiv)

-

Acetonitrile (MeCN): 450 mL (5 Vol)

Step-by-Step Methodology

-

Reactor Setup:

-

Equip a 1L jacketed reactor (or 3-neck flask) with an overhead stirrer, internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel.

-

Purge the system with Nitrogen (

).

-

-

Charging (Electrophile Pool):

-

Charge Acetonitrile (450 mL) .

-

Charge 2,6-Difluoropyridine (87.5 g) .

-

Charge DIPEA (118.0 g) .

-

Note: The order is important. We keep the electrophile (pyridine) in excess initially to favor mono-substitution.

-

-

Controlled Addition (The Critical Step):

-

Heat the mixture to 50°C .

-

Charge Morpholine (72.9 g) into the addition funnel.

-

Add Morpholine dropwise over 60 minutes .

-

Monitor: Maintain internal temperature between 50–65°C . Do not allow the temperature to spike, as this encourages bis-substitution.

-

-

Reaction Completion:

-

Workup & Isolation:

-

Cool the reaction mixture to 20°C .

-

Quench: Add Water (500 mL) . The mixture may become biphasic or precipitate depending on concentration.

-

Extraction: Extract with Isopropyl Acetate (IPAc) or Dichloromethane (DCM) (

).-

Why IPAc? It is a greener alternative to DCM and separates well from water.

-

-

Wash the combined organic layer with Brine (200 mL) to remove residual fluoride salts.

-

Dry over

and filter.[2] -

Concentration: Remove solvent under reduced pressure (

, 50 mbar).

-

-

Purification:

-

The crude product is typically an oil that solidifies upon standing or cooling.

-

Option A (Solid): Recrystallize from Heptane/IPA (9:1). Heat to 60°C to dissolve, cool slowly to 0°C. Filter and dry.

-

Option B (Oil): If the product remains an oil (common with trace impurities), perform a short-path vacuum distillation (bp approx. 140–150°C at 1-2 mmHg).

-

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Off-white solid or pale yellow oil | Visual |

| Purity (HPLC) | > 98.0% (Area %) | C18 Column, MeCN/H2O (+0.1% TFA) |

| 1H NMR | Conforms to structure | DMSO-d6 or CDCl3 |

| Bis-Impurity | < 0.5% | HPLC |

| Fluoride Content | < 100 ppm | Ion Chromatography (Critical for glass equipment downstream) |

Key NMR Signals (Expected in CDCl3):

- 7.6 (q, 1H, Pyridine-H4)

- 6.4 (dd, 1H, Pyridine-H3)

- 6.2 (dd, 1H, Pyridine-H5)

- 3.7 (m, 4H, Morpholine O-CH2)

- 3.5 (m, 4H, Morpholine N-CH2)

Troubleshooting & Common Pitfalls

-

High Bis-Impurity (>5%):

-

Cause: Temperature too high during addition or local hot spots.

-

Solution: Improve agitation speed; reduce addition rate; ensure morpholine is the limiting reagent (stop at 0.95 equiv if necessary).

-

-

Low Conversion:

-

Cause: Reaction temperature too low. The product deactivates the ring, so the final 5-10% conversion requires thermal energy (80°C).

-

Solution: Ensure reflux is maintained. Add 0.1 equiv extra base.

-

-

Emulsions during Workup:

-

Cause: Presence of amphiphilic salts (DIPEA-HF).

-

Solution: Filter the biphasic mixture through a Celite pad before separation, or add more brine.

-

References

-

BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (Accessed 2026). Link

-

WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (QM Analysis of regioselectivity in halo-heterocycles). Link

-

Stanford University. Scale-Up Safety Guidelines. (General protocols for exothermic additions). Link

-

National Institutes of Health (NIH). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (Kinetic studies on leaving group effects). Link

-

H.E.L Group. Process Safety and Scale-up: Thermal Runaway Risks.Link[5]

Sources

Technical Support Center: Synthesis of 4-(6-Fluoropyridin-2-yl)morpholine

[1]

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: CHEM-SUP-2024-001 Status: Open Audience: Medicinal Chemists, Process Development Scientists[1]

Core Directive & Reaction Overview

You are attempting to synthesize 4-(6-fluoropyridin-2-yl)morpholine via a Nucleophilic Aromatic Substitution (

While this reaction appears deceptively simple due to the symmetry of the starting material, the high reactivity of the fluorinated pyridine scaffold introduces specific risks regarding chemoselectivity (mono- vs. bis-substitution) and hydrolytic stability.[1]

The "Happy Path" (Target Reaction)

Critical Side Reaction Pathways

The following diagram maps the kinetic and thermodynamic landscape of your reaction. Use this to identify where your impurity profile is originating.

Figure 1: Reaction landscape showing the target pathway (Green) vs. critical side reactions (Red).

Troubleshooting Modules

Module A: The "Bis-Adduct" Problem (Over-Substitution)

Symptom: LCMS shows a peak at [M+H] corresponding to the replacement of both fluorine atoms with morpholine.[1] Root Cause: Kinetic vs. Thermodynamic control failure.

Although the first morpholine substitution deactivates the pyridine ring toward a second attack (due to the electron-donating resonance effect of the nitrogen lone pair), the reaction will proceed to the bis-product if forced.[1]

| Variable | Recommendation | Scientific Rationale |

| Stoichiometry | Strict 1.05 eq. | Do not use large excesses of morpholine "to push conversion." The rate constant |

| Temperature | < 80°C | The activation energy ( |

| Addition Mode | Slow Addition | Add morpholine dropwise to the pyridine/base mixture. This keeps the instantaneous concentration of nucleophile low relative to the substrate. |

Module B: The "Hydrolysis" Problem

Symptom: Formation of 6-fluoropyridin-2-ol (often tautomerizes to 6-fluoro-2-pyridone).[1] Root Cause: Water acting as a competing nucleophile.

Fluorine is an exceptional leaving group in

-

The Fix:

-

Solvent: Use anhydrous MeCN or DMF. Avoid hygroscopic bases like NaOH/KOH; stick to dried

or non-nucleophilic organic bases like DIPEA.[1] -

Atmosphere: Run under

or Argon balloon.

-

Module C: Reactivity Mismatch (F vs. Cl)

User Question: "Can I use 2,6-dichloropyridine instead to save money?"

Technical Answer: No, or with extreme caution.

In

Validated Experimental Protocol

This protocol is designed to maximize chemoselectivity.

Reagents:

-

2,6-Difluoropyridine (

equiv)[1] -

Morpholine (

equiv)[1] -

(

-

Acetonitrile (0.2 M concentration)[1]

Step-by-Step:

-

Setup: Charge a round-bottom flask with 2,6-difluoropyridine and acetonitrile. Stir at Room Temperature (RT).

-

Base: Add

. The suspension may be stirred for 10 min. -

Addition: Add morpholine dropwise over 15–20 minutes at RT. Note: The reaction is exothermic.

-

Reaction: Heat to 60°C and monitor by TLC/LCMS.

-

Checkpoint: Conversion should be >95% within 2–4 hours.[1]

-

-

Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate.

-

Purification: If bis-product is present (<5%), it is much more polar/non-polar (depending on pH) and can be separated via column chromatography (Hexane/EtOAc).[1]

Diagnostic Logic Tree

Use this flow to diagnose your specific failure mode.

Figure 2: Decision tree for correcting process deviations.

References

-

BenchChem Technical Support. (2025).[1][2][3] Reactivity Face-Off: 2,6-Difluoropyridine vs. 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. BenchChem. Link[1]

-

Loupy, A., et al. (1991).[1][6] Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32, 1947-1953.[1][6] Link[1]

-

Wu, Y. J., et al. (2003).[1] Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide...[1][7]. Journal of Medicinal Chemistry, 46(18), 3778-3781.[1] Link

-

Kourounakis, A., et al. (2019).[1] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Molecules. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support: Synthesis & Catalyst Optimization for 4-(6-Fluoropyridin-2-yl)morpholine

Executive Summary & Decision Matrix

You are attempting to synthesize 4-(6-fluoropyridin-2-yl)morpholine . This is a critical scaffold often used in kinase inhibitors (e.g., USP7 inhibitors). The presence of the fluorine atom at the C6 position is electronically unique and chemically sensitive.

Your synthetic success depends entirely on your starting material. You are likely facing one of two scenarios:

-

Scenario A (Nucleophilic Substitution): You have 2,6-difluoropyridine . This is the preferred industrial route. The "catalyst" here is a Phase Transfer Catalyst (PTC).[1][2]

-

Scenario B (Cross-Coupling): You have 2-chloro-6-fluoropyridine (or bromo-). This requires Palladium catalysis.[3][4][5]

Use the decision tree below to select your optimization module.

Figure 1: Strategic decision matrix for catalyst selection based on substrate availability.

Module A: The Route (2,6-Difluoropyridine)

Primary Recommendation for Scale-Up

In this route, morpholine acts as the nucleophile displacing one fluoride ion.

-

The Challenge: 2,6-difluoropyridine is highly reactive. High temperatures or excess morpholine lead to double substitution , yielding the useless byproduct 2,6-dimorpholinopyridine.